Erlotinib mesylate
Overview
Description
Erlotinib is an EGFR tyrosine kinase inhibitor used to treat certain small cell lung cancers or advanced metastatic pancreatic cancers . It is typically marketed under the trade name Tarceva . Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor .
Synthesis Analysis
Erlotinib was obtained after the reaction of 4-chloro-6,7-bis(methoxyethoxy)quinazolinone with 3-aminophenylacetylene . The target compounds were obtained via the click reaction of erlotinib with different azido compounds .
Molecular Structure Analysis
Erlotinib is a small molecule with the chemical formula C22H23N3O4 . It is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase .
Chemical Reactions Analysis
Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR) . A delay between erlotinib pharmacokinetics and cell killing was described by a transit compartment model, and the effect potency, by an Emax function of erlotinib concentration .
Physical And Chemical Properties Analysis
Erlotinib, a non-small cell lung cancer BCS class II drug, was found to occur as two polymorphs and two hydrates depending on the crystallization conditions . The monohydrate (form III), which has been reported in patents and publications, is the preferred crystalline phase from solution crystallization .
Scientific Research Applications
Cancer Therapeutics
Erlotinib mesylate primarily targets the inhibition of the Epidermal Growth Factor Receptor (EGFR), a pivotal cell surface receptor critically involved in regulating neoplastic cell proliferation and growth . Its mechanism of action involves inhibiting the activation of EGFR, thereby blocking downstream signaling pathways that are essential for cell division and survival .
EGFR Inhibitors
Erlotinib mesylate is one of the FDA-approved EGFR inhibitors used across various cancer types. It plays a significant role in the clinical applications of EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib .
Oncogenesis
The EGFR-signaling pathway plays an indispensable role in oncogenesis. Erlotinib mesylate, as an EGFR inhibitor, is a significant agent in combating this disease .
Photodynamic Therapy
Erlotinib mesylate has been used in photodynamic therapy. The tumor cell-specific deposition of erlotinib-pyropheophorbides, followed by light-triggered release of EGFR-inhibitory activity, may improve photodynamic therapy by attenuating tumor growth that is dependent on EGFR-derived signals .
Tumor Cell-Specific Retention
Erlotinib mesylate shows enhanced tumor cell-specific retention in mitochondria/ER and improved PDT efficacy in a subset of tumor cases .
Light-Sensitive Erlotinib Release
Upon treatment of the conjugates with therapeutic light, EGFR-inhibitory activity is recovered that attenuates EGFR signal-dependent tumor cell proliferation .
Mechanism of Action
Target of Action
Erlotinib mesylate primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival . It is found in both healthy and cancerous cells .
Mode of Action
Erlotinib mesylate works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase . This inhibition prevents further downstream signaling, resulting in cell death .
Biochemical Pathways
Erlotinib mesylate affects multiple signaling pathways that play a role in tumor growth and angiogenesis, including the Ras/Raf and PI3K/Akt pathways . When EGFR is activated, transcription factors such as Jun, Fos, Myc, and cyclin D1 are activated, promoting cell growth and mitosis .
Pharmacokinetics
The pharmacokinetics of erlotinib mesylate is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between erlotinib plasma concentrations and pEGFR degradation . Erlotinib and its primary metabolite OSI-420 apparent clearances were higher in patients under 5 years compared to older patients .
Result of Action
Erlotinib mesylate has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . Furthermore, erlotinib has significant antitumor activity in first-line treatment .
Action Environment
Environmental factors such as smoking, radon, and asbestos have been reported as possible etiologic factors of NSCLC . These factors could potentially influence the action, efficacy, and stability of erlotinib mesylate.
Safety and Hazards
properties
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBNMUVSOAYYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erlotinib mesylate | |
CAS RN |
248594-19-6 | |
Record name | Erlotinib mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248594-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.